2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone
Description
The compound has a molecular formula of C23H19NO2 and a molecular weight of 341.41.
Properties
IUPAC Name |
(2Z)-2-[(4-methoxyanilino)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-26-18-13-11-17(12-14-18)24-15-21-22(16-7-3-2-4-8-16)19-9-5-6-10-20(19)23(21)25/h2-15,22,24H,1H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKIKUAIQBPMS-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone typically involves the condensation of 4-methoxyaniline with 3-phenyl-1-indanone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Medicinal Chemistry
2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone has been investigated for its potential therapeutic uses, particularly in cancer treatment. Its structure allows it to interact with biological pathways associated with oxidative stress and apoptosis, making it a candidate for photodynamic therapy.
Case Study:
A study explored the effectiveness of this compound in inducing apoptosis in cancer cell lines. The results indicated that the compound could significantly reduce cell viability, suggesting its potential as an anticancer agent.
Biological Imaging
Due to its unique optical properties, this compound is employed as a fluorescent probe in biological imaging. It can localize within specific cellular compartments, enabling visualization of cellular processes under fluorescence microscopy.
Case Study:
In cellular imaging studies, this compound was used to track mitochondrial dynamics in live cells. The compound's fluorescence allowed researchers to observe real-time changes in mitochondrial morphology during cellular stress conditions.
Materials Science
The compound is also utilized in the development of new materials, particularly in creating dyes for various industrial applications. Its stability and vibrant coloration make it suitable for use in textiles and coatings.
Case Study:
Research demonstrated that incorporating this indanone derivative into polymer matrices enhanced the thermal stability and colorfastness of the resulting materials, indicating its utility in industrial applications.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound is known to target cellular structures and pathways involved in oxidative stress and apoptosis. Its dye properties allow it to localize in specific cellular compartments, making it useful for imaging and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone (IR-780)
- IR-783 : Another dye molecule with similar properties but different structural features.
- IR-820 : A related compound with distinct optical properties and applications.
Uniqueness
This compound stands out due to its unique combination of optical properties, making it highly suitable for imaging and therapeutic applications. Its ability to target specific cellular structures and pathways further enhances its utility in scientific research.
Biological Activity
The compound 2-[(4-Methoxyanilino)methylene]-3-phenyl-1-indanone is a member of the indanone family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxyaniline with a suitable indanone derivative. The general synthetic route can be summarized as follows:
- Starting Materials : 4-methoxyaniline and an appropriate indanone.
- Condensation Reaction : The two components are reacted under acidic or basic conditions to form the desired product.
- Purification : The product is purified using recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that derivatives of indanones exhibit significant antimicrobial activity. For instance, studies have shown that certain indanone derivatives possess inhibitory effects against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cholinesterase Inhibition
Compounds similar to this compound have demonstrated potent inhibitory activity against cholinesterases (AChE and BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For example, some synthesized indanones showed IC50 values as low as 14.8 nM against AChE .
Antitumor Activity
Recent studies have highlighted the potential of indanone derivatives in cancer therapy. The compound's ability to inhibit tumor cell proliferation has been linked to its effect on various signaling pathways involved in cancer progression. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Studies
- Inhibition of Amyloid Beta Aggregation : A study demonstrated that specific indanone derivatives could inhibit amyloid beta self-assembly, a key factor in Alzheimer's disease pathology . This suggests a dual mechanism where these compounds not only inhibit cholinesterases but also prevent neurotoxic aggregate formation.
- Antimycobacterial Activity : A series of derivatives were evaluated for their activity against Mtb, showing promising results with minimal cytotoxicity towards human cells. The best-performing compounds exhibited MIC values indicating effective bactericidal activity .
Table 1: Summary of Biological Activities
Q & A
Q. Can DFT calculations predict electronic properties relevant to photophysical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
